molecular formula C24H19N3O B14614119 3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile CAS No. 60627-89-6

3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile

Cat. No.: B14614119
CAS No.: 60627-89-6
M. Wt: 365.4 g/mol
InChI Key: OZDBFMZLXSUOBZ-UHFFFAOYSA-N
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Description

3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile is unique due to its combination of a pyrazole ring with phenyl groups and a benzonitrile moiety

Properties

CAS No.

60627-89-6

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

3-[(1-methyl-3,5-diphenylpyrazol-4-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C24H19N3O/c1-27-23(21-13-6-3-7-14-21)24(22(26-27)20-11-4-2-5-12-20)28-17-19-10-8-9-18(15-19)16-25/h2-15H,17H2,1H3

InChI Key

OZDBFMZLXSUOBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC(=CC=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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